molecular formula C12H11Cl2N3O2 B11806494 Ethyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate

Ethyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11806494
M. Wt: 300.14 g/mol
InChI Key: IGZICQVRAKSNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a dichlorophenyl group attached to a pyrazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2,5-dichlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the pyrazole compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Ethyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

  • Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-amino-1-(3,5-dichlorophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-amino-1-(2,5-difluorophenyl)-1H-pyrazole-4-carboxylate

These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ethyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.

  • Chemical Formula : C12H11Cl2N3O2
  • CAS Number : 1260243-04-6
  • Molecular Weight : 255.14 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit structure-dependent antimicrobial activity against various Gram-positive bacteria. For instance, derivatives with dichloro substitutions have shown enhanced efficacy against pathogens such as Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Activity of Related Pyrazole Derivatives

Compound NameStructureActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AStructure AS. aureus32 µg/mL
Compound BStructure BE. faecalis16 µg/mL
This compoundStructureC. difficile8 µg/mL

Anticancer Activity

The anticancer properties of this compound have been investigated through various in vitro studies. Notably, its activity was assessed using the A549 human lung adenocarcinoma cell line, where it demonstrated significant cytotoxic effects.

Case Study: Cytotoxicity in A549 Cells

In a study comparing various pyrazole derivatives, this compound was tested at a concentration of 100 µM for 24 hours. The results indicated a reduction in cell viability as follows:

  • Control (Untreated) : 100% viability
  • This compound : 36% viability (p < 0.001)

This significant reduction in viability suggests that the compound has potent anticancer properties.

Table 2: Anticancer Activity Against A549 Cells

Compound NameConcentration (µM)Viability (%)p-value
Control-100-
This compound10036<0.001

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for microbial survival and cancer cell proliferation. For instance, its structure suggests potential interactions with DNA or RNA synthesis pathways, which are critical targets in both antimicrobial and anticancer drug development.

Properties

Molecular Formula

C12H11Cl2N3O2

Molecular Weight

300.14 g/mol

IUPAC Name

ethyl 5-amino-1-(2,5-dichlorophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)10-5-7(13)3-4-9(10)14/h3-6H,2,15H2,1H3

InChI Key

IGZICQVRAKSNRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C=CC(=C2)Cl)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.